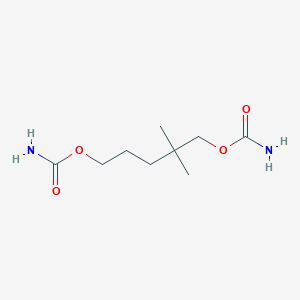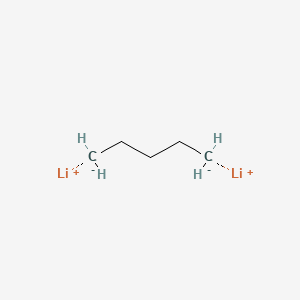
mu-1,5-Pentanediyldilithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
mu-1,5-Pentanediyldilithium: is an organolithium compound with the molecular formula C₅H₁₀Li₂. It is primarily used as a building block reagent in organic synthesis, particularly for converting carbonyl and metal halides into cyclohexane, metal heterocyclic intermediates, and α,ω-difunctional compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with 1,5-Dihalopentane: mu-1,5-Pentanediyldilithium can be synthesized by reacting 1,5-dihalopentane with metallic lithium in an ether solution at 0°C.
Lithium-Halogen Exchange: Another method involves the lithium-halogen exchange reaction between 1,5-diiodopentane and tert-butyllithium at -78°C.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, ensuring strict control of temperature and inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: mu-1,5-Pentanediyldilithium can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: It is more commonly involved in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Major Products:
Cyclohexane Derivatives: Conversion of carbonyl and metal halides into cyclohexane derivatives.
α,ω-Difunctional Compounds: Formation of α,ω-difunctional compounds such as 1,5-bis(trimethylsilyl)pentane.
Scientific Research Applications
Chemistry:
Building Block Reagent: Used in organic synthesis for constructing complex molecules.
Biology and Medicine:
Industry:
Mechanism of Action
Mechanism: mu-1,5-Pentanediyldilithium acts as a nucleophile in many reactions, attacking electrophilic centers to form new bonds. The presence of lithium atoms enhances its reactivity and allows it to participate in various organic transformations .
Molecular Targets and Pathways:
Comparison with Similar Compounds
1,4-Butanediyldilithium: Similar in structure but with a shorter carbon chain.
1,6-Hexanediyldilithium: Similar in structure but with a longer carbon chain.
Uniqueness: mu-1,5-Pentanediyldilithium is unique due to its specific carbon chain length, which allows it to form specific cyclic and difunctionalized products that are not as easily accessible with shorter or longer chain analogs .
Properties
CAS No. |
2223-58-7 |
|---|---|
Molecular Formula |
C5H10Li2 |
Molecular Weight |
84.1 g/mol |
IUPAC Name |
dilithium;pentane |
InChI |
InChI=1S/C5H10.2Li/c1-3-5-4-2;;/h1-5H2;;/q-2;2*+1 |
InChI Key |
ZEFNMRMJJKIGBT-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[Li+].[CH2-]CCC[CH2-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


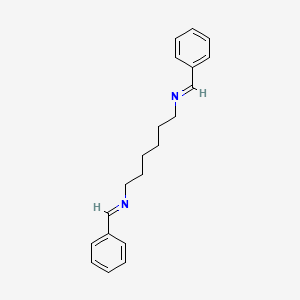





![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)

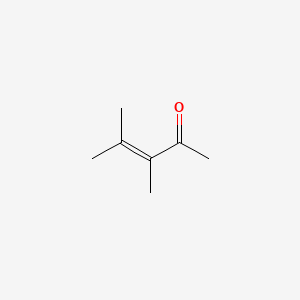
![Spiro[4.7]dodecane](/img/structure/B14748417.png)
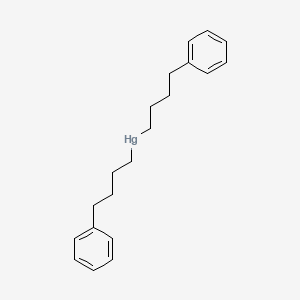
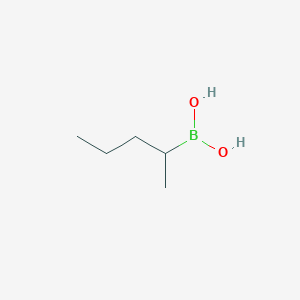
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
